(4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-methylpiperazin-1-yl)methanone
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Overview
Description
(4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-methylpiperazin-1-yl)methanone: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an isothiazole ring, a p-tolyl group, and a piperazine moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-methylpiperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the isothiazole ring. The process may include:
Formation of the Isothiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using sulfur and nitrogen sources.
Introduction of the p-Tolyl Group: This step involves the substitution of a hydrogen atom on the isothiazole ring with a p-tolyl group, often using a Friedel-Crafts alkylation reaction.
Attachment of the Piperazine Moiety: The final step involves the coupling of the isothiazole derivative with 4-methylpiperazine, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups present in the molecule, leading to different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
(4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-methylpiperazin-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: It can inhibit or activate enzymes involved in critical biochemical pathways.
Interacting with Receptors: The compound may bind to cellular receptors, modulating their activity and affecting cellular functions.
Modulating Gene Expression: It can influence the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
(4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-methylpiperazin-1-yl)methanone: shares structural similarities with other isothiazole derivatives and piperazine-containing compounds.
This compound: is similar to compounds like (4-methylpiperazin-1-yl)methanone and other isothiazole derivatives.
Uniqueness
- The unique combination of the isothiazole ring, p-tolyl group, and piperazine moiety in this compound provides distinct chemical properties and potential applications.
- Its versatility in undergoing various chemical reactions and its potential biological activities make it a valuable compound for research and development.
Properties
IUPAC Name |
[4-amino-3-(4-methylphenyl)-1,2-thiazol-5-yl]-(4-methylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS/c1-11-3-5-12(6-4-11)14-13(17)15(22-18-14)16(21)20-9-7-19(2)8-10-20/h3-6H,7-10,17H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IALOOZKGWJQFKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)N3CCN(CC3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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